molecular formula C14H16N2O3 B2707011 ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate CAS No. 909512-00-1

ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Cat. No.: B2707011
CAS No.: 909512-00-1
M. Wt: 260.293
InChI Key: WIRMPZNKYPQRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is an organic compound that belongs to the class of enaminones. These compounds are known for their stability and versatility in organic synthesis. The presence of both cyano and ethoxyphenyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

  • Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate
  • Ethyl (2E)-3-amino-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
  • Ethyl (2E)-3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate

Comparison: Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The ethoxyphenyl group also contributes to its specific chemical properties and potential applications. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity, making this compound a valuable compound for targeted research and development.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMPZNKYPQRJR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.